molecular formula C7H12ClNO2 B13472240 6-(Aminomethyl)-5-oxaspiro[2.4]heptan-4-one hydrochloride

6-(Aminomethyl)-5-oxaspiro[2.4]heptan-4-one hydrochloride

Cat. No.: B13472240
M. Wt: 177.63 g/mol
InChI Key: XDKIDJQFXXOTFX-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-5-oxaspiro[24]heptan-4-one hydrochloride is a chemical compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-5-oxaspiro[2.4]heptan-4-one hydrochloride typically involves the reaction of a suitable precursor with an amine under controlled conditions. One common method involves the cyclization of a linear precursor followed by the introduction of the aminomethyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-5-oxaspiro[2.4]heptan-4-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

6-(Aminomethyl)-5-oxaspiro[2.4]heptan-4-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-5-oxaspiro[2.4]heptan-4-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their activity. The spirocyclic structure may also play a role in stabilizing the compound’s interaction with its targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.4]heptane derivatives: Compounds with similar spirocyclic structures but different functional groups.

    Aminomethyl ketones: Compounds with an aminomethyl group attached to a ketone.

Uniqueness

6-(Aminomethyl)-5-oxaspiro[2.4]heptan-4-one hydrochloride is unique due to its combination of a spirocyclic structure and an aminomethyl group. This combination imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

6-(aminomethyl)-5-oxaspiro[2.4]heptan-4-one;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c8-4-5-3-7(1-2-7)6(9)10-5;/h5H,1-4,8H2;1H

InChI Key

XDKIDJQFXXOTFX-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(OC2=O)CN.Cl

Origin of Product

United States

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